molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one

Cat. No.: B12883703
CAS No.: 89225-10-5
M. Wt: 234.33 g/mol
InChI Key: KIYRWJVQEQEDTD-UHFFFAOYSA-N
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Description

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is a chemical compound known for its unique structure, which includes a cyclohexanone ring substituted with a 5-propylfuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with a suitable furan derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 5-propylfuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one
  • 2-[1-(5-Propan-2-ylfuran-2-yl)ethyl]cyclohexan-1-one

Uniqueness

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a cyclohexanone ring and a furan ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

89225-10-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3

InChI Key

KIYRWJVQEQEDTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)C(C)C2CCCCC2=O

Origin of Product

United States

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